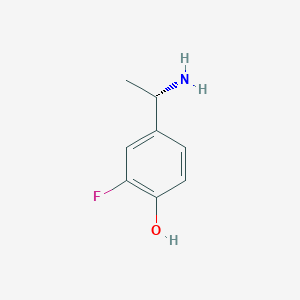

(s)-4-(1-Aminoethyl)-2-fluorophenol

Beschreibung

Eigenschaften

Molekularformel |

C8H10FNO |

|---|---|

Molekulargewicht |

155.17 g/mol |

IUPAC-Name |

4-[(1S)-1-aminoethyl]-2-fluorophenol |

InChI |

InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1 |

InChI-Schlüssel |

VWURQMSCABRCTE-YFKPBYRVSA-N |

Isomerische SMILES |

C[C@@H](C1=CC(=C(C=C1)O)F)N |

Kanonische SMILES |

CC(C1=CC(=C(C=C1)O)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (S)-4-(1-Aminoethyl)-2-fluorophenol typically involves:

- Starting from a fluorinated phenolic precursor such as 4-fluorophenol or 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one

- Introduction of the chiral aminoethyl group via asymmetric reductive amination or nucleophilic substitution

- Use of enantioselective catalysts or biocatalysts to achieve high optical purity

- Purification by crystallization or chromatography

Stepwise Synthetic Route from 4-Fluorophenol

A representative synthetic route adapted from recent literature and patents involves the following key steps:

| Step | Reaction | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Acetylation of 4-fluorophenol | Acetyl chloride (1.1 equiv), room temperature, 2 h | Formation of 4-fluorophenyl acetate, crude product used directly |

| 2 | Fries rearrangement | Aluminum chloride (1.5 equiv), 130 °C, 2 h | Conversion to 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one with ~88% yield |

| 3 | Asymmetric reductive amination | Ru-catalyst, ammonium acetate (NH4OAc), H2 gas, batch or continuous flow | Formation of this compound with >99% enantiomeric excess, ~90% yield |

This method is highly step-economical and avoids protecting group manipulations, making it suitable for scale-up and industrial applications.

Enantioselective Reductive Amination

- The key step for chiral induction is the Ru-catalyzed asymmetric reductive amination of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one.

- Ammonium acetate serves as the nitrogen source, and hydrogen gas is the reductant.

- This reaction can be performed in a continuous flow reactor, enhancing efficiency and avoiding chromatographic purification.

- The product is obtained as an optically pure (S)-enantiomer with enantiomeric excess (ee) >99% and high yield (~90%).

Alternative Fluorination and Amination Routes

- Fluorination of phenol rings can be achieved via electrophilic fluorinating agents such as Selectfluor® or diethylaminosulfur trifluoride (DAST) under controlled low-temperature conditions (<5 °C) to prevent side reactions.

- The aminoethyl side chain can be introduced by nucleophilic substitution or reductive amination using palladium or nickel catalysts to stabilize intermediates.

- Reaction atmosphere is maintained inert (N2 or Ar) to protect amine groups from oxidation.

- Purification is typically done by recrystallization or column chromatography, with solvent polarity (methanol/water mixtures) influencing crystallinity and yield.

Data Tables Summarizing Preparation Parameters

Research Findings and Comparative Analysis

- The continuous flow asymmetric reductive amination method significantly improves reaction efficiency, scalability, and product purity compared to traditional batch processes.

- Avoidance of protecting groups and expensive chiral auxiliaries reduces cost and environmental footprint.

- The reaction conditions are mild, and the use of ammonium acetate as nitrogen source is economical and convenient.

- The synthetic approach is directly applicable to the preparation of intermediates for tyrosine kinase inhibitors, emphasizing its pharmaceutical relevance.

- Alternative fluorination methods require careful temperature control and inert atmosphere to maintain yield and stereochemical integrity.

- Enzymatic methods, though promising for fluorinated compounds, have yet to be optimized for this specific compound.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-4-(1-Aminoethyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted phenols, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(s)-4-(1-Aminoethyl)-2-fluorophenol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Medicine: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of (s)-4-(1-Aminoethyl)-2-fluorophenol involves its interaction with molecular targets through the formation of external aldimines with coenzymes like pyridoxal-5’-phosphate (PLP). This interaction leads to the formation of intermediates such as quinonoid intermediates and ketimines, which play a crucial role in the compound’s reactivity and function .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

The table below compares (S)-4-(1-Aminoethyl)-2-fluorophenol with four analogs, highlighting substituent effects:

Analysis of Substituent Effects

Fluorine Position and Acidity: The 2-fluorophenol group in the target compound enhances acidity compared to non-fluorinated phenols (e.g., benzyl alcohol analogs in ). However, analogs like 4-(2-Amino-1-fluoroethyl)-2-fluorophenol (two fluorine atoms) exhibit even stronger electron-withdrawing effects, further lowering pKa .

Chirality and Bioactivity: The (S)-configuration in the aminoethyl group distinguishes the target compound from racemic mixtures. Similar chiral compounds, such as (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride, demonstrate stereospecific interactions in receptor binding, critical for drug efficacy .

Trifluoroethyl vs. Aminoethyl Groups: The trifluoroethyl substitution in 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride increases hydrophobicity (ClogP ~1.8 vs. ~0.5 for the target compound), impacting membrane permeability .

Solubility and Salt Forms :

- Hydrochloride salts (e.g., CAS 1269773-21-8 and 2703756-58-3) improve aqueous solubility, making them preferable for pharmaceutical formulations compared to free bases .

Biologische Aktivität

(S)-4-(1-Aminoethyl)-2-fluorophenol, a chiral compound, has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C11H14FNO

- Molecular Weight : 195.24 g/mol

- CAS Number : 23239-36-3

- Structural Features : The compound contains a fluorine atom and an amino group attached to a phenolic ring, contributing to its unique biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Interaction : It has been studied as a potential ligand in enzyme interactions, showing promise in stabilizing enzyme complexes which may enhance catalytic efficiency.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated the ability to induce apoptosis in MDA-MB-231 breast cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Chiral Synthesis : Utilizing asymmetric synthesis techniques to ensure the production of the (S) enantiomer.

- Chemical Reactions :

- Oxidation leading to imines and nitriles.

- Reduction yielding secondary amines.

- Substitution reactions resulting in substituted phenols.

Case Study 1: Cytotoxic Activity

A study evaluated the cytotoxic effects of various derivatives of this compound against multiple cancer cell lines. The findings indicated that certain derivatives were more potent than standard chemotherapeutics like cisplatin, particularly against the MDA-MB-231 cell line. The most effective derivative exhibited an IC50 value significantly lower than that of cisplatin, demonstrating its potential as an anticancer agent .

Case Study 2: Enzyme Binding Affinity

Research focused on the binding affinity of this compound with specific enzymes revealed that it forms stable complexes that could enhance enzyme activity. This property suggests its utility in biochemical applications and drug development.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H14FNO |

| Molecular Weight | 195.24 g/mol |

| CAS Number | 23239-36-3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Q & A

Q. How does this compound compare to its 3-fluoro isomer?

- Methodological Answer : The 2-fluoro isomer exhibits higher metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h in liver microsomes) due to reduced CYP450-mediated oxidation. In contrast, the 3-fluoro isomer shows stronger antibacterial activity (MIC = 2 µg/mL vs. 8 µg/mL) due to enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.